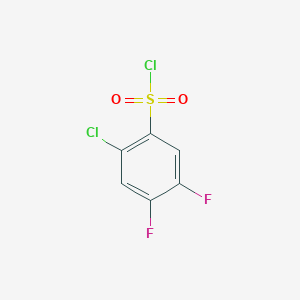

2-Chloro-4,5-difluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITODZKOCXPBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378522 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67475-58-5 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67475-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,5-difluorobenzenesulfonyl chloride CAS number

An In-depth Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 67475-58-5), a key building block for synthetic and medicinal chemistry.[1] The document details its physicochemical properties, outlines a representative synthetic pathway, and explores its core reactivity. A significant focus is placed on its application in the synthesis of novel sulfonamides, a critical pharmacophore in modern drug discovery. This guide includes a detailed, field-tested experimental protocol, safety and handling procedures, and visual diagrams to illustrate key chemical transformations and workflows, designed for researchers, chemists, and drug development professionals.

Core Compound Identification and Properties

This compound is a polysubstituted aromatic sulfonyl chloride. The unique arrangement of its electron-withdrawing substituents—one chlorine and two fluorine atoms—on the benzene ring renders the sulfur atom of the sulfonyl chloride moiety highly electrophilic. This heightened reactivity makes it an exceptionally useful reagent for introducing the 2-chloro-4,5-difluorophenylsulfonyl group into various molecular scaffolds.

Table 1: Physicochemical and Structural Data [1]

| Property | Value |

| CAS Number | 67475-58-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂Cl₂F₂O₂S |

| Molecular Weight | 247.05 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F |

| InChIKey | NITODZKOCXPBBS-UHFFFAOYSA-N |

| Appearance | Solid (form may vary by supplier) |

Synthesis Pathway Overview

While multiple synthetic routes to arylsulfonyl chlorides exist, a common and reliable method proceeds via the diazotization of an appropriately substituted aniline, followed by a copper-catalyzed sulfonyl-chlorination in the presence of sulfur dioxide. This transformation, a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry.

The logical precursor for the synthesis of this compound is 2-chloro-4,5-difluoroaniline. The process involves converting the primary amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then introduced to a solution of sulfur dioxide in a suitable solvent, typically acetic acid, with a copper(I) or copper(II) chloride catalyst to yield the final sulfonyl chloride.[2]

Caption: Generalized synthetic pathway to the target compound.

Core Reactivity and Application in Medicinal Chemistry

The primary utility of this compound in drug development lies in its reaction with primary and secondary amines to form sulfonamides.[3] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its role in a vast array of therapeutics, including antibacterial, anti-inflammatory, and anti-cancer agents.[3]

The causality behind this reaction is the potent electrophilicity of the sulfonyl sulfur atom, which is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

The specific halogen substitution pattern of this reagent is critical. The chloro and difluoro groups provide a unique electronic and steric profile that can be leveraged to fine-tune the physicochemical properties of the resulting sulfonamide drug candidates. These properties include:

-

Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, potentially increasing the drug's half-life.

-

Lipophilicity: The halogen atoms increase lipophilicity, which can influence cell membrane permeability and oral absorption.

-

Binding Affinity: The unique electronic nature of the ring can alter the pKa of the sulfonamide nitrogen and create specific interactions (e.g., halogen bonds) within a target's active site, enhancing binding affinity and selectivity.[3]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-Aryl-2-chloro-4,5-difluorobenzenesulfonamide

This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative sulfonamide. All operations must be conducted in a well-ventilated chemical fume hood.

Materials:

-

This compound (1.0 eq)

-

Substituted Primary/Secondary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.[4]

-

Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.[3]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.[3][4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-24 hours.

-

Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally with brine.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

This compound is a corrosive and water-reactive compound that requires careful handling.

Table 2: GHS Hazard Information [1]

| Pictogram | GHS Code | Hazard Statement |

| GHS05 | H314: Causes severe skin burns and eye damage. | |

| - | EUH029 | Contact with water liberates toxic gas.[5] |

Handling Precautions:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6]

-

Moisture Sensitivity: The compound is highly sensitive to moisture. Contact with water leads to hydrolysis, forming the corresponding sulfonic acid and liberating toxic hydrogen chloride gas.[4][5] All reactions should be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[4][7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][7]

-

Store away from incompatible materials such as water, strong bases, and strong oxidizing agents.[8]

-

For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[7]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Angene Chemical. (2025, September 21). Safety Data Sheet: 3,5-Difluorobenzene-1-sulfonyl chloride. Retrieved January 11, 2026, from [Link]

-

Win-Win Chemical. (n.d.). 4,5-dichloro-2-fluorobenzenesulfonyl chloride. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. canbipharm.com [canbipharm.com]

- 6. angenechemical.com [angenechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonyl Chloride for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Aryl sulfonyl chlorides, and particularly those bearing halogen substituents, represent a class of exceptionally versatile building blocks. Among these, 2-Chloro-4,5-difluorobenzenesulfonyl chloride emerges as a reagent of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern—featuring a chlorine atom ortho to the sulfonyl chloride group and two adjacent fluorine atoms—provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds.

The electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the sulfonyl sulfur, facilitating robust reactions while also influencing the acidity, lipophilicity, metabolic stability, and binding interactions of the resulting sulfonamide derivatives.[1][2] Sulfonamides are a well-established pharmacophore present in a wide array of therapeutic agents, valued for their ability to act as bioisosteres for carboxylic acids and to engage with enzyme active sites, including zinc-containing metalloenzymes.[1] This guide provides an in-depth technical overview of this compound, covering its fundamental properties, a plausible synthetic strategy, core reactivity, a detailed experimental protocol for its application, and essential safety protocols.

Section 1: Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in any research endeavor. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 247.05 g/mol | [3] |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 67475-58-5 | [3] |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | [3] |

| Appearance | Expected to be a solid or liquid at room temperature (typical for similar compounds) | |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Diethyl Ether); reacts with protic solvents like water and alcohols. |

Section 2: Plausible Synthesis Route

While multiple routes to aryl sulfonyl chlorides exist, a common and effective method for structures derived from anilines is a variation of the Sandmeyer reaction. This approach involves the diazotization of the corresponding aniline followed by a sulfochlorination reaction. The proposed workflow for synthesizing this compound from 2-chloro-4,5-difluoroaniline is outlined below. This method is analogous to established procedures for other fluorinated benzenesulfonyl chlorides.[4]

Causality Behind the Method: The choice of a Sandmeyer-type reaction is based on its reliability and the commercial availability of the aniline precursor. The diazotization step efficiently converts the weakly nucleophilic amine into an excellent dinitrogen leaving group, facilitating the subsequent introduction of the sulfonyl chloride moiety. The use of sulfur dioxide in the presence of a copper(I) catalyst is a standard and well-documented method for this transformation.[5]

Caption: Proposed synthetic workflow for this compound.

Section 3: Core Reactivity and Application in Medicinal Chemistry

The primary utility of this compound in drug discovery is its reaction with primary or secondary amines to form stable sulfonamide linkages.[2] This reaction is a cornerstone for building libraries of diverse molecules for structure-activity relationship (SAR) studies.[2]

Mechanism of Sulfonamide Formation: The reaction proceeds via a classical nucleophilic substitution mechanism.[1] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

Caption: General mechanism of sulfonamide formation.

Section 4: Experimental Protocol: Synthesis of a Model N-Aryl Sulfonamide

This protocol provides a self-validating, step-by-step methodology for the synthesis of a representative sulfonamide, demonstrating the practical application of this compound.

Objective: To synthesize N-(4-methoxyphenyl)-2-chloro-4,5-difluorobenzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.05 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Protocol Workflow:

Caption: Step-by-step workflow for the synthesis of a model sulfonamide.

Detailed Procedure:

-

Reaction Setup (Expertise: Inert atmosphere prevents hydrolysis of the sulfonyl chloride): In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve p-anisidine (1.05 eq) in anhydrous DCM.

-

Base Addition (Expertise: Pyridine acts as both a base and a nucleophilic catalyst): Add anhydrous pyridine (2.0 eq) to the stirred solution.

-

Cooling (Expertise: Cooling to 0°C controls the initial exothermic reaction, preventing side-product formation): Cool the solution to 0°C using an ice bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/pyridine mixture over 20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Acid Wash (Trustworthiness: This step validates the removal of basic impurities): Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2x). This removes the pyridine and any unreacted p-anisidine.

-

Workup - Base Wash (Trustworthiness: Ensures removal of acidic byproducts): Wash the organic layer with saturated NaHCO₃ solution (1x).

-

Workup - Final Wash & Drying: Wash the organic layer with brine (1x) to remove residual water, then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the pure fractions and remove the solvent to yield the final product. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Section 5: Safety and Handling

This compound is a corrosive chemical and must be handled with appropriate precautions.[3] The sulfonyl chloride moiety is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas.

| Hazard Information | Details | Reference |

| GHS Pictogram | [3] | |

| Signal Word | Danger | [3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P354+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [3][6] |

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent should be quenched carefully with a basic solution (e.g., sodium bicarbonate) before disposal.

Conclusion

This compound is a high-value, versatile reagent for drug discovery and medicinal chemistry. Its distinct electronic properties and reliable reactivity in forming sulfonamides make it an ideal building block for creating novel compound libraries aimed at a multitude of biological targets. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773523, this compound. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-4,5-difluorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a technical resource, offering insights into its molecular characteristics, spectroscopic profile, and safety considerations to support research and development activities.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic sulfonyl chloride. Its structure features a benzene ring substituted with a chlorine atom at the 2-position, two fluorine atoms at the 4- and 5-positions, and a sulfonyl chloride group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 67475-58-5 | [PubChem] |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | [PubChem] |

| Molecular Weight | 247.05 g/mol | [PubChem] |

| InChI | InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | [PubChem] |

| InChIKey | NITODZKOCXPBBS-UHFFFAOYSA-N | [PubChem] |

| SMILES | C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F | [PubChem] |

Physical Properties

Experimentally determined physical properties for this compound are not widely available in peer-reviewed literature. The data presented below is a combination of computed values from established chemical databases and information from commercial suppliers. Researchers should verify these properties experimentally for critical applications.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Solid | [Sigma-Aldrich][1] |

| Boiling Point | 288.9 °C at 760 mmHg | [Guidechem][2] |

| Refractive Index | 1.532 | [Guidechem][2] |

| Computed XLogP3-AA | 2.8 | [PubChem][3] |

Solubility: The solubility of this compound in common laboratory solvents has not been quantitatively reported. Based on its chemical structure, it is expected to be soluble in a range of organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Due to the reactive nature of the sulfonyl chloride group, it will likely react with protic solvents like water and alcohols.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent chlorine, fluorine, and sulfonyl chloride groups.

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents, with carbons bonded to electronegative atoms (Cl, F, S) appearing at lower field.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for fluorinated compounds.[4][5][6] It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 4- and 5-positions. The chemical shifts and coupling constants (J-coupling) with each other and with the aromatic protons will provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

Expected IR Absorptions:

-

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]

-

C-F stretching: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region.

-

C-Cl stretching: Absorption bands for the carbon-chlorine bonds will also be present in the fingerprint region.

-

Aromatic C=C stretching: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (247.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom from the sulfonyl chloride group, cleavage of the C-S bond with the loss of SO₂, and fragmentation of the aromatic ring.[8][9][10]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for the safe handling, reaction optimization, and purification of chemical compounds. The following are generalized protocols for determining key physical properties, which should be adapted and performed by qualified personnel.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record Temperature Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Micro-method)

Caption: Workflow for Micro Boiling Point Determination.

Methodology:

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., oil bath).

-

Observation: Heat the bath gently. A stream of bubbles will emerge from the capillary tube. When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point.

-

Record Temperature: The temperature at which the liquid enters the capillary tube is the boiling point.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Handle in a fume hood to minimize inhalation exposure.

-

Keep away from incompatible materials such as water, alcohols, and strong bases.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide has compiled the available physical and chemical data to aid researchers in its safe and effective use. While some experimental data remains limited, the provided information on its identity, predicted spectroscopic characteristics, and essential safety precautions serves as a foundational resource. It is strongly recommended that users independently verify the physical properties and consult a comprehensive Safety Data Sheet (SDS) from their supplier before handling this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oxford Instruments. NMR | Fluorine Spectroscopy. [Link]

-

American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of California, San Diego. Fluorine NMR. [Link]

-

VPL. Sulfuryl chloride (SO2Cl2). [Link]

-

Alfabeta. CAS 67475-58-5 MFCD02091388-2-Chloro-4,5-Difluorobenzenesulfonyl Chloride. [Link]

-

PubChem. 2,4-Difluorobenzenesulfonyl Chloride. [Link]

-

ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characteristics of 2-Chloro-4,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with significant applications in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. The specific arrangement of the chloro and difluoro substituents on the benzene ring provides unique electronic properties and steric influences, making it a valuable synthon for introducing the 2-chloro-4,5-difluorophenylsulfonyl group into target molecules.

Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of synthetic pathways and the purity of final products. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related molecules.

Molecular Structure and Properties

IUPAC Name: this compound[1] CAS Number: 67475-58-5[1] Molecular Formula: C₆H₂Cl₂F₂O₂S[1] Molecular Weight: 247.05 g/mol [1]

The molecular structure, presented below, is key to understanding its spectral characteristics. The benzene ring is substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 2, and two fluorine atoms at positions 4 and 5.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

H-3: This proton is situated between the chlorine at C-2 and the fluorine at C-4. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at C-4 (³JHF) and a smaller coupling to the fluorine at C-5 (⁴JHF).

-

H-6: This proton is adjacent to the sulfonyl chloride group and the carbon bearing a fluorine atom (C-5). It will likely appear as a doublet of doublets due to coupling with the fluorine at C-5 (³JHF) and the fluorine at C-4 (⁴JHF).

The electron-withdrawing nature of the sulfonyl chloride, chlorine, and fluorine substituents will cause these protons to be deshielded, appearing at a downfield chemical shift, likely in the range of 7.5-8.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents, and the signals for carbons bonded to or near fluorine atoms will exhibit C-F coupling.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 | 135-145 | Doublet of doublets |

| C-2 | 130-140 | Doublet of doublets |

| C-3 | 115-125 | Doublet of doublets |

| C-4 | 150-160 | Doublet of doublets (large ¹JCF) |

| C-5 | 150-160 | Doublet of doublets (large ¹JCF) |

| C-6 | 110-120 | Doublet of doublets |

Note: The exact chemical shifts and coupling constants are predictions and may vary based on the solvent and experimental conditions.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is anticipated to show two distinct signals, one for each of the non-equivalent fluorine atoms.

-

F-4: This fluorine will be coupled to the adjacent proton (H-3, ³JHF), the proton at C-6 (⁴JHF), and the other fluorine atom (F-5, ³JFF). This will likely result in a complex multiplet.

-

F-5: This fluorine will be coupled to the adjacent proton (H-6, ³JHF), the proton at C-3 (⁴JHF), and the other fluorine atom (F-4, ³JFF). This will also likely appear as a complex multiplet.

The chemical shifts for aromatic fluorine atoms typically appear in the range of -100 to -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration |

| 1370-1400 | Asymmetric S=O stretching |

| 1170-1190 | Symmetric S=O stretching |

| 1000-1100 | C-F stretching |

| 700-800 | C-Cl stretching |

| 3000-3100 | Aromatic C-H stretching |

| 1450-1600 | Aromatic C=C stretching |

The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 246, corresponding to the molecular weight of the most abundant isotopes (³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with M+2 and M+4 peaks.

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a chlorine radical from the sulfonyl chloride group to give an [M-Cl]⁺ ion.

-

Cleavage of the C-S bond, leading to the formation of the 2-chloro-4,5-difluorophenyl cation and the SO₂Cl radical.

-

Loss of SO₂ to from the 2-chloro-4,5-difluorochlorobenzene radical cation.

-

Caption: Synthetic Workflow

NMR Spectroscopy Protocol

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

-

As sulfonyl chlorides can be corrosive, using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal is recommended for its chemical resistance. [2]2. Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum.

-

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), though care must be taken due to the compound's reactivity.

Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Use a suitable ionization technique, such as electron ionization (EI) or atmospheric pressure chemical ionization (APCI), as electrospray ionization (ESI) can sometimes lead to ambiguity with sulfonyl compounds. [3][4]* Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Harrick Scientific Products, Inc. (n.d.). A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 11, 2026, from [Link]

-

PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C6H2Cl2F2O2S | CID 2773523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4,5-difluorobenzenesulfonyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-4,5-difluorobenzenesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. As a reactive sulfonyl halide, this compound necessitates stringent safety measures to mitigate risks in a laboratory and development setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Core Hazard Identification and Classification

This compound is a corrosive and water-reactive compound. Its primary danger lies in its ability to cause severe chemical burns upon contact and its violent reaction with moisture to produce corrosive acids. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes compounds of this nature with significant hazard warnings.

GHS Hazard Profile

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[5][6] |

The causality behind the H314 statement is the compound's reactivity. Upon contact with moisture on the skin or in the eyes, it hydrolyzes into hydrochloric acid and 2-chloro-4,5-difluorobenzenesulfonic acid, both of which are highly corrosive and cause immediate and severe tissue damage.[7][8] In the event of a fire, thermal decomposition will produce highly toxic and irritating fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx).[1]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on PPE. This approach provides a more robust and reliable safety system.

Caption: Step-by-step workflow for responding to a chemical spill.

Spill Cleanup Experimental Protocol:

-

Evacuate and Alert: Immediately alert others and evacuate the immediate vicinity of the spill. [9]2. Assess: Determine if the spill is manageable by lab personnel or requires an emergency response team. [10]3. Protect: Don the appropriate PPE, including respiratory protection. [11][9]4. Contain: Cover the spill with a non-combustible, inert absorbent material like dry sand, earth, or vermiculite. [12]NEVER use water or combustible materials. [8][12]Work from the outside of the spill inward to prevent splashing. [9]5. Collect: Once absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste. [1][11]6. Decontaminate: Clean the spill surface with a suitable solvent (following safety protocols for that solvent), followed by a mild detergent and water. [9]7. Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and local regulations. [9]

First Aid Measures

Immediate action is required for any exposure.

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing. [6]Drench the affected skin with copious amounts of running water for at least 15 minutes. [1][2]Seek immediate medical attention. [13] |

| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [1][2]Remove contact lenses if present and easy to do. [1]Seek immediate specialist medical attention. [1][13] |

| Inhalation | Move the victim to fresh air immediately. [6]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [3]Seek immediate medical attention. [6][13] |

| Ingestion | Rinse the mouth thoroughly with water. [1][6]DO NOT induce vomiting due to the risk of perforating the esophagus. [1][3][13]Seek immediate medical attention. [6][13] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or dry sand. [3][4]* Unsuitable Media: DO NOT use water. The substance reacts violently with water, which will exacerbate the situation by generating corrosive acid fumes. [8][14]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products. [1]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, reaction residues, and spill cleanup materials, must be treated as hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. [11]Do not mix with other waste streams. [15]2. Disposal: Arrange for collection and disposal by a licensed professional waste disposal company. [1][6]Adhere strictly to all local, state, and federal environmental regulations. [1]3. Environmental Release: Do not allow the chemical or its waste to enter drains, sewers, or waterways. [1][13]

Conclusion

This compound is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity, coupled with the disciplined implementation of engineering controls, appropriate PPE, and strict handling protocols, is essential for its safe use. By internalizing the principles and procedures outlined in this guide, researchers can effectively mitigate risks, ensuring personal safety and the integrity of their work.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - SD Fine-Chem.

- Apollo Scientific Ltd. (2017). SAFETY DATA SHEET 3-CHLORO-2,6-DIFLUOROBENZENESULFONYL CHLORIDE.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET 3,4-Difluorobenzene-1-sulfonyl chloride.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- Sciencemadness Wiki. (2023). Sulfuryl chloride.

- TCI AMERICA. (2024). D2939 - SAFETY DATA SHEET 2,4-Difluorobenzenesulfonyl Chloride.

- Fisher Scientific. (2024). SAFETY DATA SHEET 3,4-Difluorobenzenesulfonyl chloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET Benzenesulfonyl chloride.

- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.

- Angene Chemical. (2025). Safety Data Sheet 3,5-Difluorobenzene-1-sulfonyl chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET 3-Fluorobenzenesulfonyl chloride.

- NOAA. (n.d.). sulfuryl chloride - Report | CAMEO Chemicals.

- Fisher Scientific. (2025). SAFETY DATA SHEET 3-Chloro-4-fluorobenzenesulfonyl chloride.

- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.

- TCI Chemicals. (2025). SAFETY DATA SHEET 3,4-Difluorobenzenesulfonyl Chloride.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.

- Wits University. (2022). Personal Protective Equipment (PPE) | Chemistry.

- Fisher Scientific. (2024). SAFETY DATA SHEET Pyridine-3-sulfonyl chloride hydrochloride.

- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET 4-Fluorobenzenesulfonyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET 2,6-Difluorobenzenesulfonyl chloride.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.se [fishersci.se]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-4,5-difluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety data sheet (MSDS) for 2-Chloro-4,5-difluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical, field-proven insights for the safe and effective handling of this compound.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 67475-58-5 | |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | |

| Molecular Weight | 247.05 g/mol | |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a corrosive substance.[1]

-

GHS Pictogram:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[1]

The primary hazard associated with this compound is its corrosive nature, which can cause significant damage to skin, eyes, and mucous membranes upon contact.

Caption: GHS Hazard Classification Summary.

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines based on the known hazards of similar compounds.

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

While specific data for this compound is not available, general procedures for similar chemicals should be followed.

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and sulfur oxides.

-

Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Accidental Release Measures

In the event of a spill or leak, the following steps should be taken:

-

Personal precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.

-

Environmental precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for cleaning up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Handling and Storage

Proper handling and storage are essential to minimize the risk of exposure.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area. It is recommended to store this material at 2-8°C, sealed and away from moisture.

Caption: Recommended Handling and Storage Workflow.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for safely handling this compound.

-

Engineering Controls: A well-functioning chemical fume hood is necessary to minimize exposure. Eyewash stations and safety showers should be readily available.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit should be worn.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

-

Stability and Reactivity

-

Reactivity: Reacts with water and moisture, potentially releasing corrosive and toxic gases.

-

Chemical stability: Stable under recommended storage conditions.

-

Conditions to avoid: Exposure to moisture.

-

Incompatible materials: Strong oxidizing agents, strong bases, and water.

-

Hazardous decomposition products: Thermal decomposition may produce hydrogen chloride, hydrogen fluoride, and sulfur oxides.

Toxicological and Ecological Information

Disposal Considerations

Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

-

PubChem. Compound Summary for CID 2773523, this compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4,5-difluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a sterically accessible chlorine atom ortho to the sulfonyl chloride group and two fluorine atoms on the phenyl ring, imparts a distinct reactivity profile that medicinal chemists can strategically exploit. The electron-withdrawing nature of the halogen substituents significantly influences the physicochemical properties of its derivatives, including the acidity of the resulting sulfonamide proton, membrane permeability, and metabolic stability, thereby modulating their biological activity and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the synthesis and core reactivity of this compound, with a focus on its application in the preparation of sulfonamides and its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a discussion of potential side reactions are presented to enable researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₂F₂O₂S | |

| Molecular Weight | 247.05 g/mol | |

| Appearance | Solid | [1] |

| InChIKey | NITODZKOCXPBBS-UHFFFAOYSA-N | |

| CAS Number | 67475-58-5 |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound proceeds via a Sandmeyer-type reaction, starting from the readily available 2-chloro-4,5-difluoroaniline. This transformation involves the diazotization of the aniline followed by a sulfochlorination reaction.

General Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol:

-

Preparation of the Diazonium Salt: In a suitable reaction vessel, dissolve 2-chloro-4,5-difluoroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the resulting mixture for an additional 15-30 minutes to ensure complete diazotization.

-

Sulfochlorination: In a separate flask, prepare a suspension of copper(I) chloride in glacial acetic acid and saturate the mixture with sulfur dioxide gas.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride/sulfur dioxide suspension, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Core Reactivity Profile

The reactivity of this compound is dominated by two primary modes: nucleophilic substitution at the sulfonyl chloride moiety and palladium-catalyzed cross-coupling reactions where the sulfonyl chloride acts as a leaving group.

Sulfonylation Reactions: Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides, a critical pharmacophore in a vast number of therapeutic agents.[3] The reaction proceeds via a classical nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.

Caption: General scheme for sulfonamide synthesis.

The presence of three electron-withdrawing groups (one chlorine and two fluorine atoms) on the aromatic ring enhances the electrophilicity of the sulfur atom in this compound, making it highly susceptible to nucleophilic attack. The reaction typically proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is generally employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The following is a general protocol for the synthesis of N-substituted sulfonamides using this compound, adapted from a procedure for a similar substrate.[3]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as triethylamine or pyridine (1.5 equivalents), to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers successively with 1 M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

-

Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, particularly with strong nucleophiles or at elevated temperatures. To favor sulfonylation, it is recommended to use milder reaction conditions and less nucleophilic bases.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A more contemporary application of arylsulfonyl chlorides, including this compound, is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this transformation, the sulfonyl chloride group acts as a leaving group, enabling the formation of a new carbon-carbon bond with an organoboron reagent. This desulfonylative coupling provides a powerful tool for the synthesis of biaryl and heteroaryl structures.

Caption: Suzuki-Miyaura coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura coupling of arylsulfonyl chlorides is generally believed to proceed through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the sulfur-chlorine bond of the sulfonyl chloride to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the chloride ligand.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The reactivity order for Suzuki-Miyaura cross-coupling is generally ArI > ArSO₂Cl > ArBr >> ArCl.[4] Importantly, studies have shown that chloro- and fluoro-aryl sulfonyl chlorides can be successfully coupled without cleavage of the carbon-halogen bonds.

The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylsulfonyl chloride with an arylboronic acid.[5]

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the this compound (1.0 equivalent), the arylboronic acid (1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane, or toluene) and an aqueous solution.

-

Reaction: Heat the reaction mixture to reflux or the desired temperature and stir for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude biaryl product can be purified by flash column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two doublets or multiplets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.

-

¹⁹F NMR: The fluorine NMR spectrum will show two signals, each corresponding to one of the fluorine atoms, with their chemical shifts and F-F coupling providing further confirmation of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6] Aromatic C-H and C-F stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotope patterns for the two chlorine atoms. Fragmentation patterns will likely involve the loss of the sulfonyl chloride group.

Conclusion and Future Outlook

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its dual reactivity, enabling both the formation of robust sulfonamide linkages and participation in carbon-carbon bond-forming cross-coupling reactions, provides medicinal chemists with a versatile tool for molecular design and optimization. A thorough understanding of its synthesis, reactivity profile, and potential side reactions, as outlined in this guide, is essential for its effective and strategic implementation in the development of novel therapeutic agents. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of reagents like this compound is poised to increase, driving further innovation in synthetic and medicinal chemistry.

References

- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.

- Guidechem. What is the synthesis method of 2,6-Difluorobenzenesulfonyl chloride? - FAQ.

- PrepChem.com. Synthesis of 2-chloro-4,5-difluorobenzoyl chloride.

- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95–98.

- Synthesis of sulfonyl chloride substr

- Benzenesulfonyl chloride - Organic Syntheses Procedure.

- 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Inform

- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF.

- Dubbaka, S. R., & Vogel, P. (2004). S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. AWS.

- PubChem. (n.d.). This compound.

- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

- PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride.

- 2-Chloro-4-fluorobenzenesulfonyl chloride 95 85958-57-2. Sigma-Aldrich.

- 5-chloro-2,4-difluorobenzenesulfonyl chloride AldrichCPR. Sigma-Aldrich.

- THE REACTIONS OF ALIPH

Sources

- 1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-difluorobenzenesulfonyl Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in Synthesis and Development

2-Chloro-4,5-difluorobenzenesulfonyl chloride is a key chemical intermediate in the synthesis of advanced pharmaceuticals and specialty chemicals. Its molecular architecture, featuring a highly reactive sulfonyl chloride group on a di-halogenated phenyl ring, makes it a versatile building block.[1] However, the successful application of this reagent in any synthetic route is fundamentally governed by its behavior in solution. An in-depth understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for optimizing reaction kinetics, maximizing product yield, ensuring purity, and developing safe, scalable chemical processes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. We will explore its solubility from both a theoretical and practical standpoint, explain the causal factors behind its behavior in various solvent classes, and provide a field-proven experimental protocol for quantitative solubility determination.

Part 1: Physicochemical Profile and Core Solubility Principles

The solubility of a compound is dictated by its molecular structure. This compound (C₆H₂Cl₂F₂O₂S) is a molecule of contrasts.[1] It possesses a highly polar and electrophilic sulfonyl chloride (-SO₂Cl) functional group, which is prone to nucleophilic attack.[2] This group is attached to a relatively nonpolar, rigid aromatic ring substituted with two fluorine atoms and one chlorine atom.

This duality governs its solubility based on the principle of "similia similibus solvuntur" or "like dissolves like":

-

Polarity: The polar sulfonyl chloride group suggests a preference for polar solvents that can stabilize it through dipole-dipole interactions.

-

Aromaticity: The benzene ring provides some nonpolar character, allowing for potential interactions with less polar or aromatic solvents.

-

Reactivity (The Critical Caveat): The paramount consideration for sulfonyl chlorides is their reactivity. The electrophilic sulfur atom is highly susceptible to attack by nucleophilic solvents, particularly protic solvents like water and alcohols.[2][3] This process, known as solvolysis, results in the decomposition of the starting material into the corresponding sulfonic acid or sulfonate ester.[4] Therefore, for any application requiring the compound to remain intact, the choice of an aprotic solvent is essential.

Part 2: Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a reliable qualitative profile can be established based on its structural features and the known behavior of analogous sulfonyl chlorides.[5][6]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high dipole moments, enabling effective solvation of the polar sulfonyl chloride group. Crucially, their aprotic nature prevents nucleophilic attack and solvolysis, making them ideal for reactions and stable storage in solution.[5][7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | As polar aprotic solvents, ethers can dissolve the compound. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These moderately polar aprotic solvents are suitable for dissolving the compound. However, under basic conditions, the potential for enolate formation should be considered as a competing reaction pathway.[5] |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and is expected to be a viable choice for many applications. |